molecular formula C10H11F2N3S B1490215 1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098104-83-5

1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1490215
CAS RN: 2098104-83-5
M. Wt: 243.28 g/mol
InChI Key: ZXNHVILVQOUTJD-UHFFFAOYSA-N
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Description

1-(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, commonly referred to as 1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (DFTPM) is a novel drug molecule with a wide range of potential applications in the medical and scientific fields. DFTPM has been studied extensively in recent years and has shown promise in the treatment of a variety of diseases and conditions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Applications : This compound is synthesized and characterized for potential applications in various fields. Techniques such as spectroscopic methods (IR, 1H NMR, 13C NMR, Mass, and elemental analyses) are utilized to establish the structure and purity of these compounds (Gomha, Edrees, & Altalbawy, 2016), (Khan, Khan, Shahzad, & Noor, 2015).

  • Potential for Antitumor Activity : Certain derivatives of this compound, such as bis-pyrazolyl-thiazoles incorporating the thiophene moiety, have shown promising anti-tumor activities against specific cell lines, suggesting potential applications in cancer research (Gomha, Edrees, & Altalbawy, 2016).

Applications in Drug Development

  • Enzyme Inhibitory Activity : These compounds have been evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which is significant in the context of developing treatments for conditions like Alzheimer's disease (Cetin, Türkan, Bursal, & Murahari, 2021).

  • Antimicrobial Activity : Several studies have synthesized derivatives of this compound and tested them for antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020), (Rani & Mohamad, 2014).

Miscellaneous Applications

  • Optoelectronic Applications : Novel heterocyclic compounds synthesized using this chemical have shown potential for application in optoelectronics due to their blue and green emissive properties, which could be utilized in the development of electronic displays and light-emitting diodes (Ramkumar & Kannan, 2015).

  • Antidepressant Activity : Certain derivatives have been synthesized and evaluated for their antidepressant activity, showing promising results in behavioral studies. This suggests potential applications in the development of new antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name

1-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3S/c1-13-5-8-4-9(7-2-3-16-6-7)14-15(8)10(11)12/h2-4,6,10,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNHVILVQOUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
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1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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